![molecular formula C24H30ClN3O4S B11343975 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11343975.png)
{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine and piperazine ring, along with a methanesulfonyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methanesulfonyl chloride.
Formation of the Piperazine Ring: The piperazine ring is introduced through cyclization reactions involving diamine precursors.
Coupling of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the piperazine ring using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with other similar compounds, such as:
1-{1-[(3-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE: Similar structure but with a bromine atom instead of chlorine.
1-{1-[(3-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE: Similar structure but with a fluorine atom instead of chlorine.
Properties
Molecular Formula |
C24H30ClN3O4S |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30ClN3O4S/c1-32-23-8-3-2-7-22(23)26-13-15-27(16-14-26)24(29)20-9-11-28(12-10-20)33(30,31)18-19-5-4-6-21(25)17-19/h2-8,17,20H,9-16,18H2,1H3 |
InChI Key |
ZUFPXQKZMZEGRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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